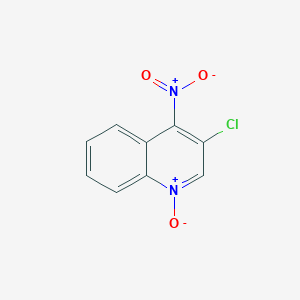

Quinoline, 3-chloro-4-nitro-, 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoline, 3-chloro-4-nitro-, 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C9H5ClN2O3 and its molecular weight is 224.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Quinoline, 3-chloro-4-nitro-, 1-oxide possesses a quinoline backbone with a chlorine atom at the 3-position and a nitro group at the 4-position. Its molecular formula is C9H6ClN2O3, and it exhibits unique chemical reactivity due to the presence of these functional groups. The nitro group enhances its biological activity, making it a valuable compound in drug development and agricultural applications.

Medicinal Chemistry

Quinoline derivatives are well-known for their therapeutic potential, particularly in treating infectious diseases. This compound has been studied for its:

- Antimicrobial Activity : It has shown efficacy against various pathogens, including bacteria and protozoa. The compound's structure allows it to interact with biological macromolecules, inhibiting their function and leading to antimicrobial effects.

- Antimalarial Properties : This compound serves as a precursor in the synthesis of antimalarial drugs. Its analogs have been investigated for their ability to combat malaria, showcasing significant biological activities against Plasmodium species.

Agricultural Applications

Quinoline derivatives have been explored for their potential as herbicides and plant growth regulators. The compound's structure allows it to interfere with plant growth processes:

- Herbicidal Activity : Research indicates that this compound can be effective in controlling undesirable plant growth, making it a candidate for developing new herbicides .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The compound's mechanism of action was attributed to its ability to disrupt bacterial cell membranes and inhibit DNA synthesis.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Case Study 2: Antimalarial Development

In another research initiative, this compound was utilized as a starting material for synthesizing novel antimalarial agents. The derivatives synthesized from this compound demonstrated improved efficacy against Plasmodium falciparum compared to traditional treatments like chloroquine.

| Derivative | IC50 (µM) | Comparison to Chloroquine (IC50) |

|---|---|---|

| Compound A | 0.5 | Lower (1.5) |

| Compound B | 0.8 | Similar (0.9) |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position undergoes nucleophilic displacement under specific conditions.

-

The chloro group’s leaving ability is enhanced by electron-withdrawing nitro and N-oxide groups.

-

Iridium-catalyzed reactions enable selective functionalization at the C8 position, bypassing the C2 position due to steric and electronic factors .

Aromatic Electrophilic Substitution

The nitro group directs electrophiles to meta positions, while the N-oxide alters electron density.

| Reaction Type | Reagent/Conditions | Position Substituted | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C6 or C8 | Polysubstituted nitro derivatives | |

| Sulfonation | SO₃/H₂SO₄ | C5 | Sulfonated quinoline N-oxide |

-

Computational studies indicate that the N-oxide increases electron density at C8, favoring electrophilic attack at this position .

-

Steric hindrance from the 3-chloro group disfavors substitution at adjacent positions (e.g., C2 or C4).

Reduction Reactions

The nitro group at C4 is reducible to an amine, while the N-oxide can undergo deoxygenation.

| Reducing Agent | Conditions | Product | Source |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C | 3-Chloro-4-aminoquinoline | |

| LiAlH₄ | THF, reflux | Partial reduction of N-oxide | |

| Zn/HCl | Aqueous HCl, 60°C | Deoxygenation to quinoline core |

-

Reduction of the nitro group to an amine enhances biological activity, as seen in DNA-binding studies .

-

Deoxygenation of the N-oxide restores aromaticity, altering reactivity .

C–H Activation and Arylation

Palladium-catalyzed C–H functionalization occurs selectively at the C8 position.

| Catalyst System | Conditions | Product | Regioselectivity (C8:C2) | Source |

|---|---|---|---|---|

| Pd(OAc)₂/Ag₂CO₃ | AcOH, 120°C | 8-Arylquinoline N-oxide | >20:1 | |

| Pd(TFA)₂/PPh₃ | DMF, 100°C | 8-Cyanoquinoline N-oxide | 15:1 |

-

Mechanistic Insight : DFT calculations reveal that C8 selectivity arises from lower activation energy for five-membered palladacycle formation compared to four-membered intermediates at C2 .

-

Electron-donating substituents (e.g., N-oxide) stabilize transition states for C8 activation .

Cycloaddition Reactions

The nitro group enables participation in Diels-Alder reactions as a nitroalkene.

| Diene | Conditions | Product | Source |

|---|---|---|---|

| 1,3-Cyclohexadiene | Toluene, 80°C | Fused bicyclic adduct | |

| Electron-rich dienes | Microwave irradiation | Regioselective [4+2] cycloadduct |

-

Steric distortion from the 3-chloro group enhances reactivity by reducing aromaticity, favoring nitroalkene behavior .

Oxidative Transformations

The N-oxide moiety participates in redox reactions.

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 25°C | Hydroxamic acid derivatives | |

| O₂/TiO₂ photocatalyst | Visible light | Oxidized heterocycles |

Eigenschaften

CAS-Nummer |

14100-52-8 |

|---|---|

Molekularformel |

C9H5ClN2O3 |

Molekulargewicht |

224.6 g/mol |

IUPAC-Name |

3-chloro-4-nitro-1-oxidoquinolin-1-ium |

InChI |

InChI=1S/C9H5ClN2O3/c10-7-5-11(13)8-4-2-1-3-6(8)9(7)12(14)15/h1-5H |

InChI-Schlüssel |

KCTRRJGEGCNDPX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Cl)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Cl)[N+](=O)[O-] |

Key on ui other cas no. |

14100-52-8 |

Synonyme |

3-CHLORO-4-NITROQUINOLINE-1-OXIDE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.